Aminophenazone 8-hydroxyquinolin-7-sulfonate
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Overview
Description
Aminophenazone 8-hydroxyquinolin-7-sulfonate is a compound that combines the properties of aminophenazone and 8-hydroxyquinoline. Aminophenazone is known for its analgesic, anti-inflammatory, and antipyretic properties, while 8-hydroxyquinoline is recognized for its broad-ranging biological activities, including antimicrobial, anticancer, and antifungal effects . The combination of these two compounds results in a molecule with potential therapeutic and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of aminophenazone 8-hydroxyquinolin-7-sulfonate involves multiple steps. One common method includes the bromination of 8-hydroxyquinoline using N-bromosuccinimide (NBS) in chloroform to produce 7-bromoquinolin-8-ol. This intermediate is then treated with sodium nitrite (NaNO2) and hydrochloric acid (HCl), followed by reduction with sodium dithionite (Na2S2O4) in a mixture of tetrahydrofuran (THF) and water to yield 5-amino-7-bromoquinolin-8-ol. The final step involves reacting this intermediate with various sulfonyl chlorides in dry THF in the presence of triethylamine (TEA) to obtain the target sulfonate derivatives .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using the same synthetic routes mentioned above. The process is optimized for yield and purity, with careful control of reaction conditions and purification steps to ensure the final product meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
Aminophenazone 8-hydroxyquinolin-7-sulfonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups within the molecule.
Substitution: Electrophilic aromatic substitution reactions are common, especially at the active positions on the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like sulfonyl chlorides and bromine (Br2) are employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinoline N-oxides, while substitution reactions can produce various sulfonate derivatives .
Scientific Research Applications
Aminophenazone 8-hydroxyquinolin-7-sulfonate has a wide range of scientific research applications:
Chemistry: The compound is used as a building block for synthesizing other pharmacologically active molecules.
Biology: It exhibits antimicrobial, anticancer, and antifungal activities, making it a valuable tool in biological research.
Medicine: The compound’s analgesic and anti-inflammatory properties are explored for potential therapeutic applications.
Industry: It is used in the development of new materials and as a reagent in various industrial processes
Mechanism of Action
The mechanism of action of aminophenazone 8-hydroxyquinolin-7-sulfonate involves multiple pathways:
Aminophenazone: Acts as an analgesic and anti-inflammatory agent by inhibiting the synthesis of prostaglandins and other inflammatory mediators.
8-Hydroxyquinoline: Exerts its effects through metal chelation, enzyme inhibition, and interaction with cellular targets involved in antimicrobial and anticancer activities
Comparison with Similar Compounds
Similar Compounds
8-Hydroxyquinoline: Known for its antimicrobial and anticancer properties.
Aminophenazone: Used for its analgesic and anti-inflammatory effects.
Quinoline Derivatives: Various derivatives exhibit a range of biological activities, including anticancer and antimicrobial effects
Uniqueness
Aminophenazone 8-hydroxyquinolin-7-sulfonate is unique due to the combination of properties from both aminophenazone and 8-hydroxyquinoline. This dual functionality enhances its potential for therapeutic and industrial applications, making it a valuable compound for further research and development .
Properties
CAS No. |
3520-48-7 |
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Molecular Formula |
C22H24N4O5S |
Molecular Weight |
456.5 g/mol |
IUPAC Name |
4-(dimethylamino)-1,5-dimethyl-2-phenylpyrazol-3-one;8-hydroxyquinoline-7-sulfonic acid |
InChI |
InChI=1S/C13H17N3O.C9H7NO4S/c1-10-12(14(2)3)13(17)16(15(10)4)11-8-6-5-7-9-11;11-9-7(15(12,13)14)4-3-6-2-1-5-10-8(6)9/h5-9H,1-4H3;1-5,11H,(H,12,13,14) |
InChI Key |
QKTQVOHDBURFQG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)N(N1C)C2=CC=CC=C2)N(C)C.C1=CC2=C(C(=C(C=C2)S(=O)(=O)O)O)N=C1 |
Origin of Product |
United States |
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